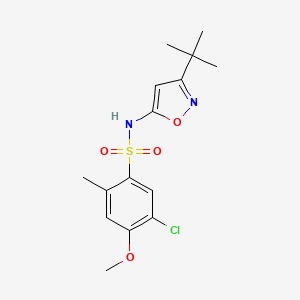![molecular formula C14H19N3O2 B6973542 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring, a phenyl group, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The oxadiazole intermediate is then alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The resulting methylated oxadiazole is reacted with an appropriate amine to introduce the amino group.
Coupling with Phenylpropanol: Finally, the amino-oxadiazole compound is coupled with 3-phenylpropan-2-ol under reductive amination conditions, often using reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol can undergo various chemical reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions, potentially altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
Oxidation: 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-one
Reduction: Reduced oxadiazole derivatives
Substitution: Nitro or halogenated derivatives of the phenyl group
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its structural features, this compound could be explored as a potential drug candidate for various therapeutic areas, including antimicrobial and anticancer research.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the oxadiazole ring.
Mécanisme D'action
The mechanism of action of 1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the phenyl and alcohol groups might influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-one: The oxidized form of the compound.
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-amine: A derivative with an amine group instead of an alcohol.
Uniqueness
1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol is unique due to the presence of both an oxadiazole ring and a secondary alcohol, which can impart distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable subject for further research.
Propriétés
IUPAC Name |
1-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11-15-16-14(19-11)10-17(2)9-13(18)8-12-6-4-3-5-7-12/h3-7,13,18H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIYIGPFEZJZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)CC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole](/img/structure/B6973466.png)
![3-[3-(1-Ethylpyrazol-4-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B6973473.png)

![1-(3-Hydroxy-2,2-dimethylcyclobutyl)-3-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]urea](/img/structure/B6973499.png)
![N-(4-bromo-2-chlorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973500.png)

![6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one](/img/structure/B6973509.png)
![[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6973526.png)
![1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6973541.png)
![4-acetyl-1-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6973547.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6973552.png)
![2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6973557.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973565.png)
